1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde
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Overview
Description
1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde is an organic compound characterized by a cyclobutane ring substituted with a 3-methylbut-2-en-1-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutyl carbaldehyde with 3-methylbut-2-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-methylbut-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carboxylic acid
Reduction: 1-(3-Methylbut-2-EN-1-YL)cyclobutanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s lipophilic nature, due to the 3-methylbut-2-en-1-yl group, enhances its ability to interact with cell membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methylbut-1-en-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
1-(3-Methylbut-2-en-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.
Uniqueness
1-(3-Methylbut-2-EN-1-YL)cyclobutane-1-carbaldehyde is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclohexane analogs. The strain in the four-membered ring can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(3-methylbut-2-enyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-9(2)4-7-10(8-11)5-3-6-10/h4,8H,3,5-7H2,1-2H3 |
InChI Key |
DWZIKOBVSGHXAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1(CCC1)C=O)C |
Origin of Product |
United States |
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